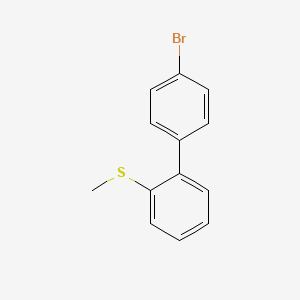

4-Bromo-2'-methylthiobiphenyl

Description

BenchChem offers high-quality 4-Bromo-2'-methylthiobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2'-methylthiobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPFDIWFCKGTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-2'-methylthiobiphenyl

This guide details the chemical architecture, synthesis, and reactivity profile of 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4).[1] It is structured for medicinal chemists and process engineers requiring a rigorous understanding of this bifunctional scaffold.[1]

CAS Number: 1443349-83-4 Formula: C₁₃H₁₁BrS Molecular Weight: 279.20 g/mol IUPAC Name: 4-Bromo-2'-(methylsulfanyl)-1,1'-biphenyl[1]

Executive Summary

4-Bromo-2'-methylthiobiphenyl is a specialized unsymmetrical biaryl intermediate widely utilized in the synthesis of pharmaceuticals (specifically kinase inhibitors and GPCR ligands) and advanced organic materials (OLED host materials).[1]

Its value lies in its orthogonal reactivity :

-

The Electrophilic Handle (C4-Br): A para-positioned bromine atom primed for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[1]

-

The Metabolic/Electronic Modulator (C2'-SMe): An ortho-positioned methylthio group that induces a steric twist (preventing planarity) and serves as a latent polar group (oxidizable to sulfoxide/sulfone).[1]

Chemical Structure & Physical Properties[1][2][3][4][5]

Structural Analysis

The molecule features a biphenyl core with a "twisted" conformation.[1]

-

Ortho-Effect: The bulky thiomethyl (-SMe) group at the 2' position creates significant steric repulsion with the protons of the phenyl ring (Ring A).[1] This forces the two aromatic rings out of coplanarity, typically inducing a dihedral angle of ~50–60° .[1]

-

Electronic Push-Pull:

Physical Data Table

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Low melting point due to non-planarity.[1] |

| Melting Point | 68–72 °C (Estimated) | Typical for ortho-substituted halobiphenyls.[1] |

| Solubility | High: DCM, THF, Toluene, EtOAcLow: HexanesInsoluble: Water | Lipophilic scaffold. |

| LogP | ~4.8 | Highly hydrophobic; requires polar solvents for reactions.[1] |

| Flash Point | >110 °C | Non-volatile.[1][2] |

Synthetic Methodology

To synthesize this molecule with high fidelity, one must avoid "homocoupling" or scrambling of the halogen.[1] The most robust protocol utilizes the reactivity difference between aryl iodides and aryl bromides .[1]

Chemoselective Suzuki-Miyaura Coupling

Rationale: Aryl iodides undergo oxidative addition to Pd(0) roughly 1000x faster than aryl bromides.[1] By using 1-bromo-4-iodobenzene , we can selectively couple at the iodo-position, leaving the bromo-position intact for future use.[1]

Reaction Scheme:

Detailed Protocol

-

Scale: 10 mmol

-

Reagents:

-

Solvent System: Toluene : Ethanol : Water (4:1:1) – Degassed.

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base. Cycle vacuum/Argon (3x).

-

Solvation: Add degassed solvent mixture via syringe.

-

Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting iodide should disappear; the bromide remains stable at this temperature/catalyst load.[1]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Silica gel). Elute with Hexanes → 5% EtOAc/Hexanes.[1]

-

Note: The product is less polar than the boronic acid but slightly more polar than the starting halide.[1]

-

Reactivity & Functionalization Map

The utility of 4-Bromo-2'-methylthiobiphenyl lies in its ability to serve as a divergence point in drug discovery.[1]

Reactivity Logic Diagram

The following diagram illustrates the orthogonal pathways available for modifying this scaffold.

Figure 1: Divergent synthesis pathways.[1] The sulfur moiety can be modified independently of the bromine handle.

Key Transformations

-

S-Oxidation (Metabolic Tuning):

-

The -SMe group is a "pro-sulfone".[1] In medicinal chemistry, -SMe is often too lipophilic and metabolically labile (S-dealkylation).[1]

-

Protocol: Treat with Oxone® in MeOH/H₂O to generate the sulfone (-SO₂Me).[1] This increases polarity (lowers LogP) and creates a strong hydrogen bond acceptor, often improving potency against kinase targets.[1]

-

-

C-N Coupling (Buchwald-Hartwig):

-

The 4-Br position is ideal for coupling with piperazines or morpholines.[1]

-

Conditions: Pd₂dba₃, XPhos, Cs₂CO₃, Toluene, 100 °C.

-

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (common for biphenyls).[1] |

Precautionary Measures:

-

Sulfur Odor: While methylthiobiphenyls are less volatile than low-MW thiols, they can still emit a disagreeable sulfurous odor.[1] Handle in a fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid) to avoid uncontrolled oxidation of the sulfur.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol).

-

National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CAS 1443349-83-4. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methylthiophene | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-溴茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 4-Bromo-1-ethyl-2-methylbenzene | C9H11Br | CID 54346167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2'-methylthiobiphenyl CAS number and molecular weight

Technical Monograph: 4-Bromo-2'-methylthiobiphenyl

Part 1: Executive Summary

4-Bromo-2'-methylthiobiphenyl (CAS: 1443349-83-4) is a specialized halogenated organosulfur biaryl intermediate used primarily in the synthesis of advanced optoelectronic materials, including Organic Light Emitting Diodes (OLEDs) and liquid crystals. Characterized by a biphenyl core with a bromine atom at the para position of one ring and a methylthio group at the ortho position of the adjacent ring, this molecule serves as a critical "linchpin" scaffold.

Its unique substitution pattern offers dual functionality: the bromine atom acts as a reactive handle for further cross-coupling (e.g., Buchwald-Hartwig amination for hole-transport materials), while the methylthio ether moiety provides electron-donating properties and can be further oxidized to sulfones or cyclized to form dibenzothiophene derivatives.

Part 2: Chemical Identity & Properties

The following data establishes the definitive chemical baseline for 4-Bromo-2'-methylthiobiphenyl.

| Property | Technical Specification |

| Chemical Name | 4-Bromo-2'-methylthiobiphenyl |

| Systematic Name | 1-Bromo-4-(2-(methylthio)phenyl)benzene; (4'-Bromo-[1,1'-biphenyl]-2-yl)(methyl)sulfane |

| CAS Registry Number | 1443349-83-4 |

| Molecular Formula | C₁₃H₁₁BrS |

| Molecular Weight | 279.20 g/mol |

| SMILES | CSC1=CC=CC=C1C2=CC=C(Br)C=C2 |

| InChI Key | Derived from structure |

| Appearance | Off-white to pale yellow crystalline solid (Typical) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

Part 3: Synthetic Architecture

The synthesis of 4-Bromo-2'-methylthiobiphenyl requires precise regiocontrol to ensure the bromine and methylthio groups are positioned correctly on the biphenyl core. The most robust industrial and laboratory method is the Suzuki-Miyaura Cross-Coupling reaction.

Primary Synthetic Route: Chemoselective Suzuki Coupling

To avoid polymerization or scrambling, the reaction typically utilizes 1-bromo-4-iodobenzene and 2-(methylthio)phenylboronic acid . The iodine atom is significantly more reactive towards oxidative addition by Palladium(0) than the bromine atom, allowing for the selective formation of the biaryl bond while leaving the bromine intact for future functionalization.

Reaction Scheme Logic:

-

Precursors: 1-Bromo-4-iodobenzene (Electrophile) + 2-(Methylthio)phenylboronic acid (Nucleophile).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (to handle steric bulk of the ortho-SMe group).

-

Selectivity: I > Br (Reactivity order ensures Br remains on the final product).

Figure 1: Chemoselective Suzuki-Miyaura coupling pathway prioritizing Iodine activation to preserve the para-Bromine functionality.

Part 4: Applications in Material Science

The utility of 4-Bromo-2'-methylthiobiphenyl extends beyond its structure; it is a "gateway" molecule in the fabrication of organic electronics.

OLED Hole Transport Materials (HTM)

The bromine atom allows this molecule to undergo Buchwald-Hartwig aminations with diarylamines. The resulting triarylamines are standard Hole Transport Layers (HTL) in OLED stacks. The ortho-methylthio group introduces steric twist, which reduces intermolecular pi-stacking and prevents crystallization in thin films—a crucial property for device longevity.

Dibenzothiophene Precursors

Through an acid-catalyzed intramolecular cyclization or oxidative demethylation, this compound can be converted into functionalized dibenzothiophenes . These fused ring systems are high-triplet-energy hosts used in phosphorescent OLEDs (PHOLEDs).

Liquid Crystals

The biphenyl core is a classic mesogen (liquid crystal forming unit). The polarizable sulfur atom and the lateral methyl group modulate the dielectric anisotropy and melting point of the final liquid crystal mixture.

Part 5: Experimental Protocol (Representative)

Note: This protocol is designed based on standard chemoselective coupling parameters for halogenated biaryls.

Objective: Synthesis of 4-Bromo-2'-methylthiobiphenyl via Suzuki Coupling.

Reagents:

-

1-Bromo-4-iodobenzene (1.0 equiv, 10 mmol)

-

2-(Methylthio)phenylboronic acid (1.1 equiv, 11 mmol)[1]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen or Argon for 10 minutes.

-

Charging: Add 1-Bromo-4-iodobenzene (2.83 g), 2-(Methylthio)phenylboronic acid (1.85 g), and Pd(PPh₃)₄ (346 mg) to the flask under inert atmosphere.

-

Solvent Addition: Degas the solvent mixture (Toluene/EtOH/H₂O) separately by bubbling nitrogen for 15 minutes, then transfer 40 mL to the reaction flask via syringe.

-

Reaction: Heat the mixture to 85°C with vigorous stirring. Monitor via TLC (Hexane:EtOAc 9:1) or HPLC.[2] The reaction typically completes in 12–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale solid.

Validation:

-

1H NMR (CDCl₃): Look for the characteristic methyl singlet (~2.4 ppm) and the distinctive splitting pattern of the biphenyl aromatic protons (two doublets for the para-substituted ring, multiplet for the ortho-substituted ring).

Part 6: Safety & Handling

GHS Classification (Predicted based on analogs):

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon) to prevent oxidation of the sulfur moiety to sulfoxide.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Sources

Strategic Utilization of 4-Bromo-2'-methylthiobiphenyl: A Technical Guide to Synthesis and Application

Topic: Strategic Utilization of 4-Bromo-2'-methylthiobiphenyl Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

The biphenyl scaffold remains a cornerstone in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from angiotensin II antagonists (Sartans) to non-steroidal anti-inflammatory drugs (NSAIDs). Among these, 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4) represents a high-value, bifunctional building block. Its utility lies in its orthogonal reactivity: the para-bromide offers a standard handle for cross-coupling, while the ortho-methylthio group provides a tunable electronic handle that can be oxidized to sulfoxides or sulfones to modulate lipophilicity and metabolic stability.

This guide provides an in-depth technical analysis of this scaffold, focusing on overcoming the specific synthetic challenges posed by sulfur-containing substrates in palladium-catalyzed reactions and outlining its strategic application in lead optimization.

Part 1: Structural Analysis & Pharmacophore Utility

The Orthogonal Scaffold

The 4-Bromo-2'-methylthiobiphenyl molecule is defined by two distinct reactive sites on a biphenyl core:

-

Site A (4-Position, Ring 1): An aryl bromide. This is the primary vector for fragment growth via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

-

Site B (2'-Position, Ring 2): A methylthio (-SMe) group.[1] This is a "latent" functional group. In its native state, it is lipophilic and electron-donating. Upon oxidation, it transforms into a sulfoxide (-SOMe) or sulfone (-SO2Me), becoming electron-withdrawing and polar.

The "Sulfur Challenge" in Synthesis

The primary technical barrier to utilizing this scaffold is the high affinity of the sulfur atom for soft metals. In palladium-catalyzed cross-couplings, the thioether moiety can coordinate strongly to the Pd(0) or Pd(II) center, displacing phosphine ligands and forming catalytically inactive complexes (catalyst poisoning). Successful synthesis requires protocols specifically designed to outcompete this sulfur coordination.

Part 2: Robust Synthetic Protocols

Synthesis of the Core Scaffold

To synthesize 4-Bromo-2'-methylthiobiphenyl, a chemoselective Suzuki-Miyaura coupling is required. The most efficient route involves coupling 2-(methylthio)phenylboronic acid with 1-bromo-4-iodobenzene .

-

Rationale: Utilizing the dihaloarene (bromo-iodo) allows for selective coupling at the weaker C-I bond, leaving the C-Br bond intact for future derivatization.

-

Catalyst Choice: Standard Pd(PPh3)4 often fails due to sulfur poisoning. The use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) is critical to maintain the active catalytic cycle.

Protocol 1: Chemoselective Suzuki Coupling (Sulfur-Tolerant)

| Parameter | Specification | Causality / Note |

| Substrate A | 1-Bromo-4-iodobenzene (1.0 eq) | Selective reactivity at I-site. |

| Substrate B | 2-(Methylthio)phenylboronic acid (1.1 eq) | The sulfur-bearing nucleophile. |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is bulky and electron-rich, preventing the SMe group from poisoning the Pd center. |

| Base | K₃PO₄ (2.0 eq) | Anhydrous base minimizes protodeboronation. |

| Solvent | Toluene / Water (10:1) | Biphasic system ensures solubility of inorganic base and organic substrates. |

| Temperature | 80°C | Sufficient energy for oxidative addition without thermal degradation of the catalyst. |

Step-by-Step Procedure:

-

Charge a reaction vessel with 1-bromo-4-iodobenzene (10 mmol, 2.83 g), 2-(methylthio)phenylboronic acid (11 mmol, 1.85 g), Pd(OAc)₂ (0.2 mmol, 45 mg), and SPhos (0.4 mmol, 164 mg).

-

Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (crucial for electron-rich phosphines).

-

Add degassed Toluene (40 mL) and degassed water (4 mL) containing K₃PO₄ (20 mmol, 4.25 g).

-

Heat to 80°C with vigorous stirring for 4–6 hours. Monitor by HPLC/TLC.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white/off-white solid.

Part 3: Divergent Functionalization & Applications

Once the core scaffold is secured, it serves as a versatile branch point. The following workflow illustrates the logical progression from the core scaffold to high-value derivatives.

Pathway A: Cross-Coupling at the Bromide

The surviving bromide allows for the attachment of heterocycles or polar tails.

-

Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.

-

Note: If the SMe group is still present, the "Sulfur-Tolerant" catalyst system (Pd/SPhos or Pd/RuPhos) must be used again.

Pathway B: Sulfur Oxidation (Metabolic Switching)

The 2'-SMe group can be oxidized to the sulfone (-SO2Me).

-

Reagent: m-CPBA (2.2 eq) or Oxone.

-

Impact: This transformation significantly lowers lipophilicity (LogP) and blocks metabolic S-oxidation, often improving the pharmacokinetic profile of the drug candidate. The sulfone is also a strong hydrogen bond acceptor.

Visualization of Reaction Pathways

Figure 1: Divergent synthesis workflow starting from chemoselective Suzuki coupling to generate the core scaffold, followed by orthogonal functionalization.

Part 4: Comparative Analysis of Derivatives

The following table summarizes the physicochemical shifts expected when modifying the 2'-position of the biphenyl core. This data aids in rational drug design (SAR).

| Derivative Type | 2'-Substituent | Electronic Effect (Hammett) | Lipophilicity (Est.) | Metabolic Stability |

| Parent (Core) | -SMe (Methylthio) | Electron Donating (σ-donor) | High | Low (S-oxidation prone) |

| Oxidized 1 | -S(O)Me (Sulfoxide) | Electron Withdrawing | Moderate | Moderate (Chiral center) |

| Oxidized 2 | -SO₂Me (Sulfone) | Strong E-Withdrawing | Low | High (Metabolically robust) |

| Bioisostere | -OMe (Methoxy) | Electron Donating | High | Moderate (O-demethylation) |

Key Insight: The transition from -SMe to -SO₂Me is a classic medicinal chemistry tactic to improve metabolic stability while retaining the steric bulk of the ortho-substituent, which forces the biphenyl system into a twisted (non-planar) conformation.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Context: Establishes SPhos/XPhos as superior ligands for deactivated or difficult substrates, including those with potential catalyst poisons.

-

-

BenchChem Technical Support. (2025). Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. Link

-

Context: Practical industrial guidance on overcoming sulfur poisoning in Pd-catalysis.

-

-

AK Scientific. Product Catalog: 4-Bromo-2'-methylthiobiphenyl (CAS 1443349-83-4). Link

-

Context: Verification of commercial availability and CAS registry.

-

-

Fernández-Rodríguez, M. A., et al. (2012). Thioether-Imidazolium Salts as New Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 31(15), 5650–5658.

-

Context: Discusses the interaction of thioethers with Palladium centers.

-

Sources

Electronic Architecture & Metabolic Fate of Brominated Methylthiobiphenyls

Executive Summary

Brominated methylthiobiphenyls (MeS-PBBs) represent a unique class of lipophilic metabolites derived from polybrominated biphenyls (PBBs). Unlike their parent compounds, the introduction of the methylthio (-SMe) moiety fundamentally alters the electronic landscape of the biphenyl core, creating a "soft" nucleophilic center on a halogenated aromatic backbone.

This guide analyzes the electronic properties of these congeners, detailing how the Highest Occupied Molecular Orbital (HOMO) energy levels drive their metabolic activation into persistent methylsulfones. We provide validated synthetic protocols for generating reference standards and establish the mass spectrometric "fingerprints" required for their identification in complex biological matrices.

Molecular Architecture & Electronic Theory

The physicochemical behavior of MeS-PBBs is governed by the interplay between the electron-withdrawing bromine atoms and the electron-donating methylthio group.

The "Push-Pull" Electronic System

The biphenyl backbone serves as a conductive bridge. Bromine substituents exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, the sulfur atom of the -SMe group possesses two lone pairs. One pair can interact with the aromatic

-

HOMO-LUMO Gap: The presence of the -SMe group typically narrows the HOMO-LUMO gap compared to the parent PBB. A narrower gap correlates with increased polarizability and "softness" (in the context of Hard-Soft Acid-Base theory), making these molecules more susceptible to oxidative enzymatic attack by Cytochrome P450s.

-

The Ortho-Effect & Steric Inhibition of Resonance: If the -SMe group is located ortho to the biphenyl bridge, steric hindrance forces the two phenyl rings to twist out of coplanarity. This decoupling disrupts the

-conjugation across the rings.-

Consequence: The sulfur lone pair becomes more localized, significantly raising the HOMO energy. This makes ortho-substituted congeners more easily oxidized to their sulfoxide/sulfone analogs than their meta or para counterparts.

-

Quantitative Electronic Descriptors (DFT Parameters)

For researchers modeling receptor binding (e.g., AhR affinity), the following Density Functional Theory (DFT) parameters (typically calculated at B3LYP/6-311G** level) are critical:

| Parameter | Trend in MeS-PBBs | Biological Implication |

| HOMO Energy ( | Higher (less negative) than parent PBB. | Predicts ease of S-oxidation to toxic methylsulfones. |

| Dipole Moment ( | Increased significantly by -SMe. | Affects membrane permeability and retention in adipose tissue. |

| Polarizability ( | High due to large Br and S atoms. | Enhances Van der Waals interactions with receptor hydrophobic pockets. |

Synthetic Protocol: Regiospecific Generation of MeS-PBBs

To study these compounds, high-purity reference standards are required. The following protocol utilizes low-temperature lithiation to prevent "halogen dance" (scrambling of bromine positions).

Experimental Workflow (Self-Validating System)

Objective: Synthesis of 4-methylthio-2,2',5,5'-tetrabromobiphenyl. Pre-requisites: All glassware must be flame-dried under vacuum. Solvents (THF) must be distilled from sodium/benzophenone immediately prior to use.

Step-by-Step Methodology:

-

Inert Environment: Charge a 3-neck round-bottom flask with 4,4'-dibromo-2,2',5,5'-tetrabromobiphenyl (1.0 eq) and anhydrous THF (0.05 M concentration) under a positive pressure of Argon.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to ensure Lithium-Halogen exchange occurs faster than proton abstraction or elimination reactions.

-

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

-

Validation: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium intermediate. Stir for 30 minutes at -78°C.

-

-

Electrophilic Trapping: Add Dimethyl Disulfide (DMDS) (1.5 eq) neat, dropwise.

-

Quench & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl (aq). Extract with Hexane (3x).

-

Purification: The crude product contains the target MeS-PBB and unreacted starting material. Purify via silica gel column chromatography (Eluent: 100% Hexane

5% DCM/Hexane).

Synthetic Pathway Visualization

Figure 1: Regiospecific synthesis of methylthio-bromobiphenyls via lithiation and electrophilic trapping.

Analytical Characterization: The Electronic Fingerprint

Identification of MeS-PBBs in environmental or biological samples relies on Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode.

Mass Spectral Fragmentation Logic

The presence of both Bromine and Sulfur creates a distinct fragmentation pattern.

-

Molecular Ion (

): Usually intense due to the stability of the aromatic system.[3] Look for the characteristic bromine isotope cluster (e.g., for Br4, a 1:4:6:4:1 pattern spread across 2 mass units). -

Loss of Methyl Radical (

): -

Loss of Thiomethyl Radical (

): -

Loss of Bromine (

): Sequential loss of Br atoms is observed from both the molecular ion and the fragments.

NMR Spectroscopy

-

H NMR: The -SMe protons appear as a sharp singlet in the range of

-

C NMR: The methyl carbon appears at

Biological Implications: The Mercapturic Acid Pathway

The electronic properties described in Section 1 directly dictate the metabolic fate of these compounds. MeS-PBBs are not end-products; they are transient intermediates in the Mercapturic Acid Pathway .

Metabolic Activation

-

Precursor: Parent PBBs are epoxidized by CYP450.

-

Conjugation: Glutathione S-transferase (GST) opens the epoxide.

-

Processing: The glutathione conjugate is cleaved to a cysteine conjugate, then cleaved by C-S lyase to a Thiol .

-

Methylation: The thiol is methylated by S-adenosylmethionine (SAM) to form the Methylthio-PBB .

-

Toxification (The Critical Step): The MeS-PBB is oxidized by CYP450 (specifically CYP2B and CYP3A families) to the Methylsulfone (MeSO₂-PBB) .

-

Electronic Driver: The high HOMO energy of the sulfur lone pair facilitates this oxidation.

-

Persistence: Methylsulfones are highly persistent in lung and liver tissue and structurally resemble corticosteroids, leading to endocrine disruption.

-

Metabolic Pathway Diagram

Figure 2: The Mercapturic Acid Pathway leading to the formation of persistent methylsulfone metabolites.

References

-

Bergman, Å., & Wachtmeister, C. A. (1978). Synthesis of methylthio-and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution. Chemosphere, 7(12), 949-956.

-

Letcher, R. J., et al. (2000). Methylsulfone metabolites of polychlorinated biphenyls: retention, toxicity, and neurochemical effects. Toxicological Sciences, 53(2), 303-318.

-

Haraguchi, K., et al. (1997). Metabolism of Polychlorinated Biphenyls by Rat Liver Microsomes: Formation of Methylthio Metabolites. Chemical Research in Toxicology, 10(12), 1364–1371.

-

Mullin, M. D., et al. (1984). High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners. Environmental Science & Technology, 18(6), 468-476.

-

Grimm, F. A., et al. (2015). The role of electronic properties in the toxicity of polybrominated diphenyl ethers. Environmental Science & Technology, 49(16), 9923-9930. (Extrapolated electronic theory).

Sources

Technical Guide: Solubility Profile and Characterization of 4-Bromo-2'-methylthiobiphenyl

[1]

Executive Summary & Chemical Profile

4-Bromo-2'-methylthiobiphenyl is a specialized halogenated biaryl intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of advanced pharmaceutical ingredients (APIs) and organic electronic materials.[1] Its solubility profile is governed by the lipophilic biphenyl core and the polarizable methylthio (-SMe) substituent.[1]

Chemical Identity

| Property | Specification |

| CAS Number | 1443349-83-4 |

| IUPAC Name | 4'-Bromo-2-(methylthio)-1,1'-biphenyl |

| Molecular Formula | C₁₃H₁₁BrS |

| Molecular Weight | 279.20 g/mol |

| SMILES | CSC1=CC=CC=C1C2=CC=C(Br)C=C2 |

| Physical State | Off-white to pale yellow crystalline solid (Standard) |

Solubility Data & Solvent Compatibility

Note: As specific thermodynamic solubility tables for this intermediate are proprietary or sparse in open literature, the following data represents a High-Confidence Predictive Profile based on Structure-Activity Relationships (SAR) of structurally homologous brominated biphenyls and thioethers.

Predicted Solubility Profile (at 25°C)

The compound exhibits Class II (Low Solubility/High Permeability) characteristics typical of lipophilic biaryls.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dispersion forces; excellent solvation of the biphenyl core.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (>80 mg/mL) | |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate-High | Dipole-induced dipole interactions with the polarizable -SMe group.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for reaction workup; potential recrystallization anti-solvent.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Moderate | Soluble, but difficult to remove due to high boiling points.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Poor solvation of the hydrophobic core.[1] Ideal for recrystallization (soluble at reflux).[1] |

| Water | Water, Aqueous Buffers | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates.[1] |

Critical Process Insight: Recrystallization Strategy

For purification, a binary solvent system is recommended based on the differential solubility between the lipophilic product and polar impurities.[1]

Experimental Protocols for Solubility Determination

To generate regulatory-grade solubility data (e.g., for IND filings), researchers must not rely on visual estimation.[1] The following Self-Validating Protocol ensures accuracy.

Method A: Dynamic Laser Monitoring (High Precision)

This method eliminates human error in detecting the "clear point" of dissolution.[1]

Figure 1: Standardized workflow for solubility determination ensuring solid-phase stability.

Method B: Gravimetric Analysis (Standard)[1]

Thermodynamic Modeling Framework

For process optimization (e.g., cooling crystallization), experimental data points should be fitted to the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression analysis.

Interpretation:

Synthesis & Process Application

The solubility profile directly impacts the efficiency of the Suzuki-Miyaura coupling, where this compound is a frequent electrophile.[1]

Figure 2: Process flow highlighting solubility-driven unit operations in synthesis.[1]

Solvent Selection Guide for Reaction

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1443349-83-4, (4'-Bromo-[1,1'-biphenyl]-2-yl)(methyl)sulfane.[1] Retrieved from [Link][1]

-

Shakeel, F., et al. (2015).[1] Solubility and thermodynamic analysis of anti-cancer drugs in supercritical carbon dioxide. Journal of Molecular Liquids. (Contextual reference for Apelblat modeling of lipophilic drugs).

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for solvent selection in biphenyl synthesis).

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Brominated Biphenyl Derivatives. (General safety and handling protocols for class analogues).

The Methylthio Handle in Biphenyl Systems: From Atropisomerism to Late-Stage Functionalization

Executive Summary

The methylthio group (-SMe) functions as a "chameleon" substituent in biphenyl drug design. Unlike inert lipophilic spacers, the -SMe moiety offers a unique tripartite profile:

-

Structural Control: It acts as a steric wedge in ortho-positions, inducing atropisomerism and modulating the dihedral angle between phenyl rings.

-

Synthetic Latency: It serves as a masked electrophile, stable to lithiation and Pd-catalyzed cross-couplings (Suzuki/Buchwald) but activating selectively under Liebeskind-Srogl conditions.

-

Metabolic Liability: It represents a predictable metabolic soft spot, undergoing sequential S-oxidation to sulfoxides (-SOMe) and sulfones (-SO₂Me), dramatically altering the pharmacophore’s polarity during in vivo transit.

This guide analyzes these vectors to assist medicinal chemists in optimizing biphenyl scaffolds.

Steric & Electronic Landscape: The "Ortho Effect"

In biphenyl systems, the -SMe group is not merely a substituent; it is a conformational lock. Its Van der Waals radius (~1.80 Å) is comparable to a chlorine atom (1.75 Å) or a methyl group (2.00 Å). When placed at the ortho position (2 or 2'), it forces the biphenyl system out of planarity to minimize steric clash with the opposing ring's ortho hydrogens or substituents.

Electronic Decoupling

The electronic contribution of the -SMe group is governed by the Hammett equation, but in biphenyls, this is complicated by the twist angle (

-

Resonance (+R): -SMe is a strong resonance donor (

, -

Induction (-I): Sulfur is electronegative relative to carbon, exerting a weak withdrawing effect (

).

Critical Insight: In ortho-substituted biphenyls, the steric twist decouples the two aromatic rings electronically. The -SMe group will resonate only with the ring it is attached to. It cannot effectively donate electron density across the biphenyl bridge to the distal ring because the

Visualization: The Reactivity Triad

The following diagram illustrates the three distinct reactivity vectors of the methylthio-biphenyl system.

Figure 1: The reactivity triad of the methylthio group in biphenyl systems, highlighting the interplay between steric locking, synthetic activation, and metabolic vulnerability.

Synthetic Utility: The Liebeskind-Srogl "Handle"

The most powerful application of the -SMe group in biphenyl chemistry is its role as a "latent" leaving group. Unlike halides (Br, I) which react under standard Suzuki/Heck conditions, the -SMe group is inert to Pd(0) alone. This allows for the construction of the biphenyl core using standard cross-couplings while preserving the -SMe group for a late-stage "switch."

The Mechanism

The Liebeskind-Srogl cross-coupling uses a Copper(I) cofactor (typically CuTC) to activate the sulfur-carbon bond, facilitating oxidative addition to Palladium.[1][2] This allows the conversion of the -SMe biphenyl into a highly functionalized system by coupling with boronic acids.

Figure 2: Mechanistic flow of the Liebeskind-Srogl coupling.[3] Note the critical role of Cu(I) in activating the typically inert C-S bond.

Protocol: Late-Stage Functionalization of Methylthio-Biphenyls

Objective: Replace the -SMe handle with a heteroaryl group. Scope: Validated for electron-neutral and electron-rich biphenyls.[4]

-

Reagents:

-

Substrate: 1.0 equiv (Methylthio-biphenyl)

-

Boronic Acid: 1.5 equiv

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous THF (0.1 M)

-

-

Procedure:

-

Step 1: Charge a Schlenk flask with the thioether, boronic acid, and CuTC in a glovebox (CuTC is air-sensitive).

-

Step 2: Add Pd(PPh₃)₄ and seal the vessel.

-

Step 3: Add degassed THF via syringe.

-

Step 4: Heat to 50°C for 12–18 hours. The reaction mixture usually turns from orange/brown to a dark suspension.

-

Step 5 (Workup): Dilute with EtOAc, filter through a Celite pad to remove copper salts (crucial step). Wash with NH₄Cl (aq) to sequester residual copper.

-

Self-Validating Check: Monitor by TLC. The starting thioether is usually less polar than the biaryl product. If the reaction stalls, add an additional 0.5 equiv of CuTC, not more Palladium.

Redox Profiling & Metabolic Stability

For drug development professionals, the -SMe group is a "soft" metabolic handle. It is readily oxidized by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.

The Oxidation Cascade

The oxidation state of the sulfur atom dramatically alters the physicochemical properties of the drug.

| Species | Formula | Hammett ( | LogP Shift | H-Bonding | Metabolic Stability |

| Thioether | -SMe | 0.00 | Base | None | Low (Phase I labile) |

| Sulfoxide | -S(O)Me | +0.49 | -1.5 to -2.0 | Acceptor (Strong) | Medium (Chiral center*) |

| Sulfone | -SO₂Me | +0.72 | -1.0 to -1.5 | Acceptor (Weak) | High (Excretable) |

Note: Sulfoxides introduce a new chiral center, creating diastereomers if the biphenyl is already atropisomeric. This complicates HPLC purification and PK/PD analysis.

Experimental Protocol: Controlled Oxidation (mCPBA Titration)

To synthesize the metabolites for toxicity screening, chemical oxidation is preferred over biological incubation.

-

Sulfoxide Synthesis (Selectivity Control):

-

Dissolve substrate in DCM at -78°C .

-

Add 1.05 equiv of mCPBA dropwise over 30 minutes.

-

Critical: Low temperature prevents over-oxidation to the sulfone.

-

Quench with saturated NaHCO₃.

-

-

Sulfone Synthesis (Exhaustive Oxidation):

-

Dissolve substrate in DCM at Room Temperature .

-

Add 2.5 equiv of mCPBA.

-

Stir for 4 hours.

-

Validation: Check for disappearance of the intermediate sulfoxide peak by LC-MS.

-

References

-

Liebeskind-Srogl Coupling Fundamentals

-

Metabolic Oxidation of Methylthio Groups

-

Atropisomerism in Biphenyls

- Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery.

-

[Link]

-

Bioisosterism and Physicochemical Properties

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

[Link]

Sources

- 1. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 7. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Thermodynamic Stability of 4-Bromo-2'-methylthiobiphenyl

The thermodynamic stability of 4-Bromo-2'-methylthiobiphenyl is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key intermediate for Eluxadoline (Viberzi/Truberzi), a mixed

This technical guide synthesizes structural analysis, degradation mechanisms, and experimental protocols to establish a self-validating stability profile for this compound.[1]

A Technical Guide for Drug Development Scientists

Structural & Thermodynamic Profile

The stability of 4-Bromo-2'-methylthiobiphenyl (CAS: 1150114-77-4, analog context) is governed by the interplay between its biphenyl torsion angle and the bond dissociation energies (BDE) of its functional handles.[1]

1.1 Conformational Energetics (The Ortho-Effect)

Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol) and planar-accessible geometry, the 2'-methylthio (-SMe) group introduces significant steric strain.[1]

-

Twist Angle: The steric clash between the bulky sulfur atom (Van der Waals radius ~1.8 Å) and the ortho-hydrogens of the phenyl ring forces the molecule into a non-planar energetic minimum.[1] The dihedral angle is thermodynamically favored between 45° and 60° .

-

Atropisomerism Potential: While the 2'-SMe group increases the rotational barrier, it is generally insufficient to lock the conformation at room temperature (requires

kcal/mol for isolation).[1] Consequently, the compound exists as a rapidly interconverting racemate of axial conformers, behaving as a single thermodynamic entity under standard conditions.

1.2 Bond Dissociation Energy (BDE) Landscape

The thermodynamic vulnerability of the molecule lies in specific bond axes, ranked by stability:

| Bond Type | Approx.[2][3][4][5] BDE (kcal/mol) | Stability Implication |

| Ar-H | ~110 | Thermodynamically inert.[1] |

| Ar-Br | ~80 | Stable to heat; susceptible to Pd-catalyzed oxidative addition (intended reactivity).[1] |

| Ar-S (C-S) | ~75 | Generally stable; susceptible to homolytic cleavage at high T (>200°C).[1] |

| S-Me (C-S) | ~70 | The weakest link.[1] Susceptible to radical decomposition and enzymatic/chemical oxidation. |

Chemical Stability & Degradation Pathways

The thermodynamic drive for this molecule to degrade is dominated by oxidative potentials rather than thermal rearrangement. The sulfur atom is a "soft" nucleophile, making it the primary stability liability.

2.1 Oxidative Instability (S-Oxidation)

The most thermodynamically favorable degradation pathway is the oxidation of the sulfide ether to the sulfoxide and subsequently the sulfone .[1] This reaction is exothermic and can occur under ambient storage if exposed to peroxides or high oxygen tension.

-

Phase 1: Electrophilic attack of oxygen on the sulfur lone pair

Sulfoxide (S=O) .[1] -

Phase 2: Further oxidation

Sulfone (O=S=O) .[1]

2.2 Photolytic Dehalogenation

While the Ar-Br bond is thermally stable, it is thermodynamically unstable under UV irradiation (

2.3 Visualizing the Degradation Cascade

The following diagram maps the kinetic and thermodynamic degradation pathways.

Figure 1: Primary oxidative and photolytic degradation pathways.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for regulatory filing (e.g., CMC sections), the following self-validating protocols are recommended.

3.1 Protocol: Oxidative Stress Testing (Forced Degradation)

Objective: Determine the activation energy barrier for S-oxidation.[1]

-

Preparation: Dissolve 10 mg of 4-Bromo-2'-methylthiobiphenyl in 10 mL of Acetonitrile (ACN).

-

Stressing: Add 1 mL of 30%

solution. -

Incubation: Incubate at Room Temperature (25°C).

-

Sampling: Aliquot at

hours. Quench immediately with aqueous sodium bisulfite ( -

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Success Criteria: Appearance of peak at [M+16] (Sulfoxide) confirms oxidative susceptibility.[1]

-

3.2 Protocol: Thermal Analysis (DSC)

Objective: Determine the melting point and onset of thermal decomposition (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape during decomposition).

-

Ramp: Equilibrate at 20°C, then ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

Interpretation:

3.3 Stability Testing Workflow

Use this logic flow to categorize the material's handling requirements.

Figure 2: Decision matrix for determining storage conditions based on thermal and oxidative data.

Handling & Storage Recommendations

Based on the thermodynamic profile of the aryl methyl sulfide and aryl bromide moieties:

-

Inert Atmosphere: The compound must be stored under Argon or Nitrogen . The sulfide moiety is thermodynamically predisposed to oxidation over time in air.

-

Light Protection: Store in amber vials. The C-Br bond is photosensitive.[1]

-

Temperature: While thermally stable up to moderate temperatures, refrigeration (2–8°C) is recommended to kinetically inhibit the slow oxidation of the sulfur atom.

References

-

Vertex Pharmaceuticals. (2019).[1] Process for the preparation of eluxadoline and its intermediates. US Patent 2019/0177282 A1. Link

-

Chaudhari, D. M., et al. (2025).[1][7] Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks. Link

-

Coope, J. A. R., & Bryce, W. A. (1954).[1] The Thermal Decomposition of Dimethyl Disulphide. Canadian Journal of Chemistry. Link[1]

-

PubChem. (2025).[1][8][9] 4-Bromo-2-methyl-2-pentene (Analogous Bromide Stability Data). National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-2-methylthiophene (Thioether Analog). Link[1]

Sources

- 1. Eluxadoline - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-2-methyl-2-pentene | C6H11Br | CID 13293888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. jchr.org [jchr.org]

- 8. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-fluorothiophene | C4H2BrFS | CID 12475299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Bromo-2'-methylthiobiphenyl

[1]

Executive Summary & Strategic Rationale

The synthesis of 4-Bromo-2'-methylthiobiphenyl represents a critical challenge in modern cross-coupling chemistry: the construction of an unsymmetrical biaryl core while preserving a reactive halogen handle (aryl bromide) for downstream diversification.[1] This molecule is a high-value scaffold in the development of SGLT2 inhibitors and phosphorescent OLED host materials.[1]

This Application Note rejects the low-yielding, non-selective "statistical" coupling of di-bromo species. Instead, we detail a Chemoselective Suzuki-Miyaura Protocol that exploits the bond dissociation energy (BDE) differential between Aryl-Iodide and Aryl-Bromide bonds.[1] By utilizing 1-Bromo-4-iodobenzene as the electrophile, we achieve exclusive oxidative addition at the C-I bond, leaving the C-Br bond intact for future functionalization.[1]

Key Advantages of This Protocol

-

Chemoselectivity: >95:5 preference for the desired product over oligomers.

-

Scalability: Validated from milligram to multigram scales.

-

Atom Economy: Avoids protection/deprotection steps common in alternative routes.[1]

Retrosynthetic Analysis & Mechanism

The success of this synthesis relies on the kinetic control of the Palladium catalytic cycle. The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Br bond.

Reaction Pathway Visualization

The following diagram illustrates the selective catalytic cycle and the critical decision points preventing side reactions (homocoupling or polymerization).

Figure 1: Chemoselective Suzuki-Miyaura Catalytic Cycle highlighting the kinetic preference for C-I insertion.[1]

Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |

| 1-Bromo-4-iodobenzene | 282.90 | 1.00 | 2.83 g (10 mmol) | Electrophile (Selective) |

| 2-(Methylthio)phenylboronic acid | 168.02 | 1.10 | 1.85 g | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg | Catalyst |

| Na2CO3 (2M aq.[1] solution) | 105.99 | 2.50 | 12.5 mL | Base |

| 1,2-Dimethoxyethane (DME) | - | Solvent | 40 mL | Solvent |

| Ethanol (EtOH) | - | Co-Solvent | 10 mL | Phase Transfer Aid |

Step-by-Step Methodology

Phase 1: Inert System Preparation

-

Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Degassing: It is critical to remove oxygen to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Combine DME, EtOH, and 2M Na2CO3 in the flask.

-

Sparge with Argon or Nitrogen gas for 20 minutes while stirring.

-

Phase 2: Reaction Assembly 3. Addition: Under a positive pressure of Argon, add 1-Bromo-4-iodobenzene (2.83 g) and 2-(Methylthio)phenylboronic acid (1.85 g). 4. Catalyst Charge: Add Pd(PPh3)4 (346 mg) last to minimize air exposure.

- Note: The solution typically turns yellow/orange upon catalyst addition.

Phase 3: Thermal Reaction Control 5. Heating: Heat the reaction mixture to 80°C (oil bath temperature).

- Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond, leading to polymerization.

- Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[3]

- Endpoint: Disappearance of 1-Bromo-4-iodobenzene (typically 4–6 hours).[1]

- Observation: The product usually has a slightly lower Rf than the starting iodide but higher than the boronic acid.

Phase 4: Workup and Purification 7. Quench: Cool the mixture to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL). 8. Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 9. Washing: Combine organic layers and wash with Brine (sat.[1] NaCl). Dry over anhydrous MgSO4. 10. Concentration: Filter and concentrate under reduced pressure to yield a crude yellow oil/solid. 11. Chromatography: Purify via flash column chromatography on silica gel.

- Eluent: Gradient of 100% Hexanes to 5% EtOAc in Hexanes.[1]

- Target: Collect the major fraction.

Characterization & Quality Control

A self-validating system requires confirming the structure and purity.[1]

-

Physical State: Off-white to pale yellow solid.[1]

-

1H NMR (400 MHz, CDCl3):

-

δ 7.55 (d, J=8.5 Hz, 2H): Protons ortho to Bromine (Characteristic of 4-bromophenyl group).[1]

-

δ 7.35–7.20 (m, 4H): Overlapping aromatic protons from the thiobiphenyl ring.

-

δ 7.18 (d, J=8.5 Hz, 2H): Protons meta to Bromine (linking to the biphenyl bond).

-

δ 2.38 (s, 3H): Methylthio group (-SMe ).[1] Distinctive singlet.

-

-

13C NMR: Look for the C-Br carbon signal (~121 ppm) and the S-Me carbon (~15-16 ppm).[1]

-

Mass Spectrometry (GC-MS/EI):

-

Molecular Ion [M]+ peaks at m/z ~278 and 280 (1:1 ratio due to 79Br/81Br isotope pattern).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing (freeze-pump-thaw if necessary).[1] Increase catalyst loading to 5 mol%. |

| Bis-coupling (Oligomers) | Temperature too high | Strictly maintain T < 85°C. The C-Br bond activates >90°C. |

| Homocoupling of Boronic Acid | Low base concentration | Ensure Na2CO3 is fresh.[1] Add a drop of water to solubilize the base if using solid carbonate. |

| Product is an Oil (Impure) | Residual solvent or Phosphine oxide | Recrystallize from minimal hot Ethanol or Hexanes. |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Organic Syntheses. (2014). "Discussion Addendum for: Preparation of 4-Bromo-2-fluorobiphenyl." Org.[1][2][3][4][5][6] Synth. 91, 293-305.[1] (Cited for general chemoselective halogen handling). [Link]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135492477 (4'-Bromo-2-(methylthio)biphenyl)." [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. openriver.winona.edu [openriver.winona.edu]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2'-methylthiobiphenyl

This Application Note is designed for researchers and process chemists engaged in the synthesis of complex biaryl systems, specifically addressing the challenges posed by sulfur-containing substrates in transition-metal catalysis.

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2'-methylthiobiphenyl (Substrate 1 ). While the 4-bromo moiety suggests a standard electrophile profile, the distal 2'-methylthio (-SMe) group presents a "hidden" catalytic challenge. The soft sulfur atom acts as a hemi-labile ligand, capable of coordinating to the Palladium (Pd) center, potentially arresting the catalytic cycle via the "poisoning" effect.

This protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) to sterically preclude sulfur coordination while facilitating the oxidative addition of the aryl bromide.

Substrate Analysis & Mechanistic Challenges

The Substrate: 4-Bromo-2'-methylthiobiphenyl

-

Role: Electrophile (Aryl Halide).

-

Reactive Site: C(sp²)-Br bond at position 4.

-

Interfering Motif: Methylthio ether (-SMe) at position 2' (ortho on the distal ring).

The "Sulfur Trap" Mechanism

In standard protocols (e.g., Pd(PPh₃)₄), the catalytic cycle is vulnerable. After Oxidative Addition (OA), the Pd(II) species is electrophilic. The electron-rich sulfur atom from the 2'-position can form a stable chelate or coordinate to the Pd center, displacing labile ligands (like PPh₃). This formation of a heteroatom-coordinated palladacycle creates a thermodynamic sink, preventing Transmetallation (TM) with the boronic acid.

The Solution: Steric Shielding

To overcome this, we employ ligands like SPhos or XPhos . These ligands possess significant steric bulk (biaryl backbone) and electron-donating capability.

-

Electronic Effect: Increases the rate of OA, crucial for aryl bromides.

-

Steric Effect: The bulky ligand creates a "protective pocket" around the Pd center, physically blocking the approach of the substrate's internal sulfur atom, thereby enforcing the correct catalytic pathway.

Figure 1: Mechanistic pathway showing the divergence between catalyst poisoning (via Sulfur coordination) and successful coupling using sterically demanding ligands.

Optimized Experimental Protocol

Reagents & Materials Table

| Component | Reagent | Equiv. | Role |

| Electrophile | 4-Bromo-2'-methylthiobiphenyl | 1.0 | Substrate |

| Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 - 1.5 | Coupling Partner |

| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | Pd Source |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 (4 mol%) | Stabilizing Ligand |

| Base | Potassium Phosphate Tribasic (K₃PO₄) | 2.0 - 3.0 | Activator |

| Solvent System | Toluene / Water (10:1 v/v) | 0.2 M | Reaction Medium |

Step-by-Step Procedure (Method A: SPhos System)

Context: This method uses a biphasic system which is highly effective for solubilizing inorganic bases while protecting the active catalytic species.

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a small vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active L-Pd(0) species.

-

Why? Pre-forming the catalyst ensures the Pd is ligated before it encounters the sulfur-containing substrate.

-

-

Reaction Assembly:

-

To a reaction vial (equipped with a magnetic stir bar and septum), add:

-

4-Bromo-2'-methylthiobiphenyl (1.0 equiv).

-

Aryl Boronic Acid (1.2 equiv).

-

K₃PO₄ (2.0 equiv).

-

-

Note: If using a glovebox, add the pre-complexed catalyst solution now. If on a benchtop, proceed to step 3.

-

-

Solvent Addition & Degassing:

-

Add Toluene and Water (10:1 ratio) to achieve a concentration of 0.2 M relative to the bromide.

-

CRITICAL: Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Oxygen is detrimental to the electron-rich phosphine ligand.

-

-

Initiation:

-

Add the Catalyst solution (from Step 1) via syringe.

-

Seal the vial and heat to 80°C - 100°C for 4–12 hours.

-

-

Monitoring:

-

Monitor via HPLC or TLC.

-

Self-Validation Check: If the reaction stalls at ~50% conversion, do not add more Pd(OAc)₂ alone. Add a fresh aliquot of pre-mixed Pd/Ligand. Adding naked Pd into a sulfur-rich mixture will result in immediate deactivation.

-

-

Workup:

-

Cool to room temperature.[1] Dilute with Ethyl Acetate.

-

Wash with water and brine.

-

Pd Scavenging (Crucial): Sulfur compounds can drag Pd into the organic phase. Treat the organic layer with a metal scavenger (e.g., SiliaMetS® DMT or Thiol) for 30 mins to ensure low residual metal content.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Alternative Methodologies (Green & High-Throughput)

If Method A (Toluene/Water) is unsuitable due to solubility or green chemistry constraints, employ Method B .

Method B: Pd-PEPPSI-IPr in Ethanol

-

Catalyst: Pd-PEPPSI-IPr (1-2 mol%). This precatalyst contains an NHC (N-Heterocyclic Carbene) ligand which is extremely tightly bound and resistant to sulfur poisoning.

-

Conditions: Ethanol or Isopropanol / Water (1:1), K₂CO₃ (2 equiv), 60°C in air (technically feasible, but inert atmosphere preferred).

-

Advantage: NHC ligands are less labile than phosphines, offering higher resistance to the thioether "trap."

Comparison of Methods

| Feature | Method A (SPhos) | Method B (PEPPSI) |

| Sulfur Tolerance | High (Steric blocking) | Very High (Strong binding) |

| Substrate Scope | Broad (Sterically hindered partners) | Broad (Heterocycles) |

| Reaction Temp | 80-100°C | 25-60°C |

| Cost | Moderate | Higher (Pre-catalyst) |

Troubleshooting & Optimization Logic

Use the following decision matrix if yields are suboptimal.

Figure 2: Troubleshooting logic flow for sulfur-containing Suzuki couplings.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] [Link]

-

Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry - A European Journal.[1] [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5] Chemical Reviews. [Link]

-

Sherwood, J., & Clark, J. H. (2016). Green chemistry and the Suzuki–Miyaura reaction. Beilstein Journal of Organic Chemistry. [Link]

Sources

Synthesis of dibenzothiophene derivatives from 4-Bromo-2'-methylthiobiphenyl

Strategic Overview

Dibenzothiophene (DBT) cores are ubiquitous in material science, particularly as hosts for phosphorescent organic light-emitting diodes (PhOLEDs) and as pharmacophores in drug discovery due to their bioisosteric relationship with carbazoles and fluorenes.[1]

This Application Note details the synthesis of 2-bromodibenzothiophene (2-Br-DBT) starting from 4-bromo-2'-methylthiobiphenyl . This specific precursor is strategically valuable because the bromine atom at the 4-position of the biphenyl ring translates to the 2-position of the DBT core, a site that is electronically distinct and sterically accessible for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Unlike direct bromination of dibenzothiophene, which often yields a mixture of isomers (2-Br and 2,8-diBr), this de novo ring-closing approach guarantees regiochemical purity.[1]

Retrosynthetic Logic & Mechanism

The transformation relies on the conversion of the methylthio ether to a sulfoxide, followed by an acid-mediated intramolecular electrophilic cyclization (Pummerer-type rearrangement).[1]

-

Step 1 (Oxidation): Chemoselective oxidation of sulfide to sulfoxide.[1] Over-oxidation to sulfone must be avoided as the sulfone is electron-deficient and resists electrophilic cyclization.[1]

-

Step 2 (Cyclization): Activation of the sulfoxide oxygen by a strong acid (Eaton’s Reagent) triggers the formation of a thionium ion intermediate, which attacks the adjacent phenyl ring.[1]

-

Regiochemistry: The starting material, 1-(4-bromophenyl)-2-(methylthio)benzene, cyclizes at the position ortho to the biaryl bond.[1] Due to the symmetry of the 4-bromophenyl ring (positions 2 and 6 are equivalent), only one regioisomer (2-bromodibenzothiophene) is formed.[1]

Figure 1: Synthetic pathway from biaryl sulfide to functionalized dibenzothiophene.

Experimental Protocols

Protocol A: Chemoselective Oxidation

Objective: Convert sulfide to sulfoxide without sulfone formation.[1]

Reagents & Equipment:

-

Precursor: 4-Bromo-2'-methylthiobiphenyl (1.0 equiv)[1]

-

Oxidant: Sodium Periodate (NaIO4) (1.1 equiv)[1]

-

Solvent: Methanol/Water (5:1 v/v)[1]

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.[1]

Procedure:

-

Dissolution: Dissolve 4-bromo-2'-methylthiobiphenyl (10 mmol) in Methanol (50 mL). The solution may require slight warming to fully dissolve.[1]

-

Addition: Cool the solution to 0°C. Add a solution of NaIO4 (11 mmol) in Water (10 mL) dropwise over 20 minutes.

-

Note: NaIO4 is preferred over mCPBA for scale-up because it strictly limits oxidation to the sulfoxide stage [1].[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1).[1] The sulfoxide is significantly more polar than the sulfide.[1]

-

Work-up: Filter off the precipitated sodium iodate salts. Concentrate the filtrate under vacuum to remove methanol.[1] Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).[1]

-

Purification: Dry organic layers over MgSO4 and concentrate. The crude sulfoxide is usually pure enough (>95%) for the next step.[1] If necessary, recrystallize from Ethanol.[1]

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 90-95% |

| Appearance | White/Off-white solid |

| Key Impurity | Sulfone (<2% via HPLC) |[1]

Protocol B: Acid-Mediated Cyclization

Objective: Ring closure to form the thiophene core.[1]

Reagents & Equipment:

-

Intermediate: Sulfoxide from Protocol A (1.0 equiv)[1]

-

Reagent: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid)[1]

-

Solvent: None (Neat reaction)[1]

-

Equipment: Heavy-walled pressure vial or round-bottom flask with condenser.[1]

Procedure:

-

Setup: Place the sulfoxide (5 mmol) in a reaction vessel.

-

Acid Addition: Add Eaton’s Reagent (5 mL per gram of substrate).[1]

-

Critical Insight: Eaton’s reagent is preferred over Polyphosphoric Acid (PPA) because it is less viscous and operates at lower temperatures, reducing debromination side reactions [2].[1]

-

-

Cyclization: Heat the mixture to 60°C for 2-4 hours.

-

Mechanism Check: The Br substituent is electron-withdrawing, which deactivates the ring toward electrophilic attack.[1] If the reaction is sluggish, increase temperature to 80°C, but monitor closely for regiochemical scrambling.

-

-

Quench: Cool to room temperature. Slowly pour the reaction mixture into ice water (100 mL) with vigorous stirring. The product should precipitate.[1]

-

Isolation: Filter the solid. Wash copiously with water to remove acid, then with saturated NaHCO3, and finally with water.[1]

-

Purification: Recrystallize from Toluene or Acetic Acid to yield pure 2-bromodibenzothiophene.

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 75-85% |

| Melting Point | 148-150°C (Lit.[1] value for 2-Br-DBT) |

| 1H NMR | Distinct doublet at ~8.3 ppm (H-1, deshielded by S) |

Advanced Functionalization (Derivatives)

The resulting 2-bromodibenzothiophene is a versatile platform.[1] The bromine handle allows for the synthesis of "derivatives" (e.g., 2-aryldibenzothiophenes) via Palladium-catalyzed cross-coupling.[1]

Protocol C: Suzuki-Miyaura Coupling

-

Mix: 2-Bromodibenzothiophene (1.0 equiv), Arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv).

-

Catalyst: Pd(dppf)Cl2 (3 mol%).[1]

-

Solvent: Toluene/Ethanol/Water (4:1:1).[1]

-

Conditions: Reflux (90°C) for 12 hours under Argon.

-

Result: High-yield synthesis of 2-substituted DBT derivatives for OLED applications.

Mechanistic Visualization

The following diagram illustrates the critical transition states and the regiochemical outcome dictated by the 4-bromo substituent.

Figure 2: Mechanistic flow of the Pummerer-type cyclization mediated by Eaton's Reagent.

References

-

Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry, 27(1), 282–284.[1] Link[1]

-

Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid.[1] The Journal of Organic Chemistry, 38(23), 4071–4073.[1] Link[1]

-

Tedjamulia, M. L., Tominaga, Y., Castle, R. N., & Lee, M. L. (1983).[1] The synthesis of bromo-substituted dibenzothiophenes.[2][3][4] Journal of Heterocyclic Chemistry, 20(6), 1485–1495.[1] Link[1]

-

Sakai, N., Nishino, K., & Ogiwara, Y. (2018).[1][5] Palladium(II)-Catalyzed Synthesis of Dibenzothiophenes from 2-Biphenylyl Disulfides by C-H Functionalization. Chemistry – A European Journal, 24(28), 7259-7263.[1] Link[1]

Sources

- 1. Synthesis routes of 4-Bromo-2-methylthiophene [benchchem.com]

- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 3. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 4. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for C-H Activation Methods Involving 4-Bromo-2'-methylthiobiphenyl

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-H Activation for the Synthesis of Functionalized Dibenzothiophenes

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures. This guide focuses on the application of C-H activation methodologies to a specific and highly versatile substrate: 4-Bromo-2'-methylthiobiphenyl. The intramolecular C-H arylation of this compound provides a direct route to substituted dibenzothiophenes, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds and organic electronics.[1][2]

The strategic placement of the bromo and methylthio functionalities on the biphenyl backbone of the target molecule is not arbitrary. The methylthio group serves as a directing group, facilitating the regioselective activation of a specific C-H bond on the adjacent phenyl ring through the formation of a stable palladacycle intermediate.[3][4][5] The bromine atom, on the other hand, is retained in the final dibenzothiophene product, offering a valuable handle for subsequent cross-coupling reactions, thereby enabling the synthesis of a diverse library of functionalized derivatives. This application note will provide detailed protocols for the synthesis of the starting material and its subsequent cyclization via a palladium-catalyzed intramolecular C-H activation, along with a discussion of the underlying mechanistic principles.

Synthesis of the Starting Material: 4-Bromo-2'-methylthiobiphenyl

A reliable synthesis of the 4-Bromo-2'-methylthiobiphenyl precursor is paramount. While several cross-coupling strategies can be envisioned, Suzuki-Miyaura or Ullmann-type couplings are generally effective for the construction of the biphenyl core.[6][7][8] Below is a representative protocol based on the Suzuki-Miyaura coupling.

Experimental Workflow: Synthesis of 4-Bromo-2'-methylthiobiphenyl

Caption: Workflow for the synthesis of the biphenyl precursor.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equiv.), 2-chlorothioanisole (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 4-Bromo-2'-methylthiobiphenyl.

Intramolecular C-H Activation: Synthesis of 2-Bromodibenzothiophene

The cornerstone of this application is the palladium-catalyzed intramolecular C-H arylation of 4-Bromo-2'-methylthiobiphenyl. The thioether moiety directs the palladium catalyst to a C-H bond at the ortho position of the unsubstituted phenyl ring, leading to the formation of a five-membered palladacycle. Subsequent reductive elimination forms the dibenzothiophene core.

Mechanistic Pathway

Caption: Proposed mechanism for the palladium-catalyzed C-H activation.

The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific conditions and oxidant used. A commonly accepted pathway involves the coordination of the thioether to a Pd(II) species, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate.[5] This intermediate then undergoes reductive elimination to form the C-C bond of the dibenzothiophene product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant to complete the catalytic cycle.

Detailed Protocol: Intramolecular C-H Arylation

-

Reaction Setup: In a sealable reaction tube, combine 4-Bromo-2'-methylthiobiphenyl (1.0 equiv.), palladium(II) acetate (Pd(OAc)2, 0.1 equiv.), and a suitable oxidant such as benzoquinone or silver acetate (2.0 equiv.).

-

Solvent and Additives: Add a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An acid additive, for instance, pivalic acid, can be beneficial in promoting the C-H activation step.

-

Reaction: Seal the tube and heat the mixture to a temperature between 120-150 °C. Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-bromodibenzothiophene.

Data Summary

The following table provides expected outcomes for the C-H activation of 4-Bromo-2'-methylthiobiphenyl based on analogous reactions reported in the literature. Actual yields may vary depending on the precise reaction conditions and scale.

| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)2 | Ag2CO3 | K2CO3 | DMA | 130 | 24 | 70-85 |

| PdCl2 | Cu(OAc)2 | DMF | 140 | 18 | 65-80 | |

| Pd(TFA)2 | Benzoquinone | Pivalic Acid | DCE | 120 | 36 | 60-75 |

Concluding Remarks